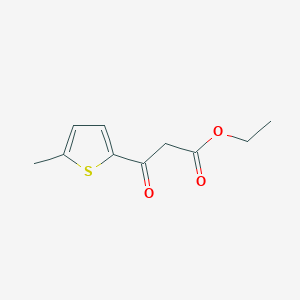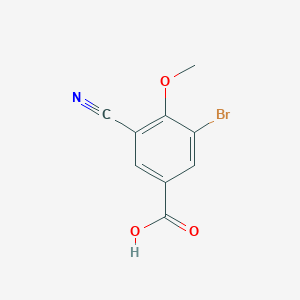
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
Descripción general
Descripción
It is a yellow liquid with a fruity odor and is commonly used as a flavoring agent in the food industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be synthesized from 1-(5-methyl-2-thienyl)ethan-1-one and diethyl oxalate . The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product.
Industrial Production Methods
The industrial production of ethyl (5-methyl-2-thenoyl)acetate often involves the esterification of acetic acid with ethanol in the presence of an acid catalyst. This process is similar to the production of ethyl acetate, which is widely used in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, it can be hydrolyzed to form the corresponding carboxylic acid and alcohol
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used as a flavoring agent in the food industry and as a solvent in the production of various industrial products.
Mecanismo De Acción
The mechanism of action of ethyl (5-methyl-2-thenoyl)acetate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it undergoes adsorption on the catalyst surface, followed by the breaking of the C−O bond, leading to the formation of primary by-products such as ethanol and acetaldehyde . These intermediates are further converted to acetic acid and eventually to carbon dioxide and water.
Comparación Con Compuestos Similares
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be compared with other esters such as ethyl acetate and methyl butyrate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . For instance:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used as a flavoring agent in the food industry.
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
These compounds are esters with varying alkyl groups and are used in different industrial and research applications .
Propiedades
IUPAC Name |
ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZZCAURPLNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)
![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)







![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)


